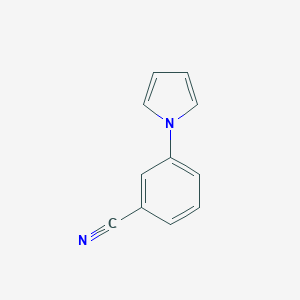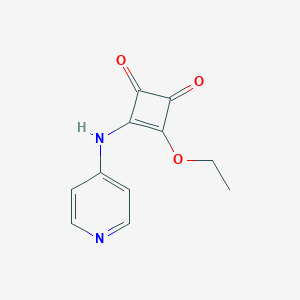![molecular formula C10H20N2 B065441 3-イソプロピル-3-アザビシクロ[3.2.1]オクタン-8-アミン CAS No. 166973-11-1](/img/structure/B65441.png)
3-イソプロピル-3-アザビシクロ[3.2.1]オクタン-8-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is part of the azabicyclo family, which is known for its interesting biological activities and applications in various fields of research .
科学的研究の応用
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine has several applications in scientific research, including:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 3-Isopropyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Isopropyl-3-azabicyclo[32The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .
Biochemical Pathways
The specific biochemical pathways affected by 3-Isopropyl-3-azabicyclo[32The compound is part of the tropane alkaloids family, which are known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Isopropyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Isopropyl-3-azabicyclo[321]octan-8-amine is not specified in the search results
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the construction of the azabicyclo scaffold through cycloaddition reactions. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . The reaction conditions often involve the use of chiral catalysts to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.
類似化合物との比較
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds in the azabicyclo family, such as:
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a benzyl group instead of an isopropyl group, which may affect its biological activity.
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-ol: This compound has a phenethyl group and an alcohol functional group, which may influence its reactivity and applications.
The uniqueness of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSXJBPBGOXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)



![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)



![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

